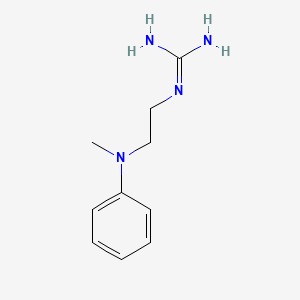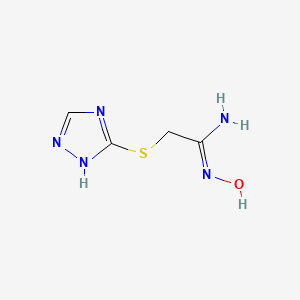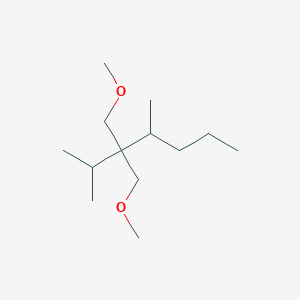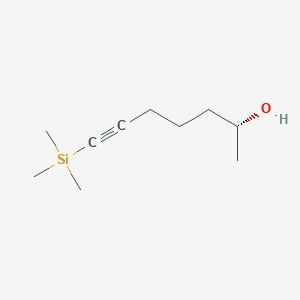
Guanidine, (2-(N-methylanilino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, (2-(N-methylanilino)ethyl)-, is a compound that belongs to the guanidine family, which is known for its strong basicity and versatile applications in various fields. Guanidines are characterized by the presence of a functional group with the formula HNC(NH2)2. This particular compound features a guanidine moiety attached to a 2-(N-methylanilino)ethyl group, making it a unique and valuable chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of amines with carbodiimides or thioureas. For Guanidine, (2-(N-methylanilino)ethyl)-, one common synthetic route involves the reaction of N-methylaniline with a guanylating agent such as S-methylisothiourea. The reaction is usually carried out under mild conditions, often in the presence of a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of guanidines often employs large-scale batch or continuous processes. The use of transition-metal-catalyzed reactions has been explored to enhance the efficiency and yield of guanidine synthesis. For instance, catalytic guanylation reactions of amines with carbodiimides have been developed to produce multisubstituted guanidines .
Chemical Reactions Analysis
Types of Reactions
Guanidine, (2-(N-methylanilino)ethyl)-, can undergo various types of chemical reactions, including:
Oxidation: Guanidines can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert guanidines to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the guanidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanidine can yield guanidinium salts, while nucleophilic substitution can introduce various functional groups onto the guanidine structure .
Scientific Research Applications
Guanidine, (2-(N-methylanilino)ethyl)-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of guanidine, (2-(N-methylanilino)ethyl)-, involves its strong basicity and ability to form hydrogen bonds. Guanidines can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . The molecular targets and pathways involved include interactions with enzymes and receptors, such as aldehyde dehydrogenase and ribonuclease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to guanidine, (2-(N-methylanilino)ethyl)-, include:
N,N’-Disubstituted guanidines: These compounds have two substituents on the guanidine moiety and exhibit similar chemical properties.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines are cyclic derivatives of guanidines with unique structural features.
Uniqueness
Guanidine, (2-(N-methylanilino)ethyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various substrates and its strong basicity make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
7762-35-8 |
|---|---|
Molecular Formula |
C10H16N4 |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-[2-(N-methylanilino)ethyl]guanidine |
InChI |
InChI=1S/C10H16N4/c1-14(8-7-13-10(11)12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H4,11,12,13) |
InChI Key |
NNOWKRZSPSNRCP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN=C(N)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide](/img/structure/B14799728.png)
![4-((5-Chlorobenzo[d][1,3]dioxol-4-yl)amino)-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-7-ol](/img/structure/B14799730.png)

![((2E)-2-{(2E)-[1-(1-adamantyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B14799739.png)
![ethyl (E)-2-cyano-3-[2-(dimethylcarbamoyl)-4-nitroanilino]prop-2-enoate](/img/structure/B14799746.png)
![N-[(E)-(3-nitrophenyl)methylidene]-4-(piperidin-1-ylsulfonyl)aniline](/img/structure/B14799761.png)
![tert-butyl (1R,13R)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carboxylate](/img/structure/B14799769.png)
![Tert-butyl (2R)-4,4-difluoro-2-[(methylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14799776.png)

![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14799793.png)


![3-imidazo[1,2-a]pyridin-7-yl-2-methyl-6-oxo-3H-pyridine-5-carbonitrile](/img/structure/B14799802.png)

